Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate
CAS No.: 651053-66-6
Cat. No.: VC16889897
Molecular Formula: C19H14N2O2
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651053-66-6 |
|---|---|
| Molecular Formula | C19H14N2O2 |
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | phenyl 4-(4-cyanophenyl)-4H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C19H14N2O2/c20-14-15-6-8-16(9-7-15)17-10-12-21(13-11-17)19(22)23-18-4-2-1-3-5-18/h1-13,17H |
| Standard InChI Key | OJQVBCIECUPGNU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)C3=CC=C(C=C3)C#N |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a pyridine core substituted at the 4-position with a 4-cyanophenyl group and a phenyl carboxylate ester at the 1-position (Figure 1). This arrangement introduces significant steric and electronic effects due to the electron-withdrawing cyano (-CN) group and the ester functionality.
Table 1: Key Molecular Descriptors
The cyano group enhances the compound’s polarity compared to alkyl-substituted analogs like phenyl 4-cyclopentyl-4H-pyridine-1-carboxylate (LogP = 4.27) , while the aromatic systems contribute to its lipophilicity.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a three-step strategy:
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Pyridine Functionalization: Introduce the 4-cyanophenyl group via nucleophilic aromatic substitution or cross-coupling reactions.
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Esterification: React the hydroxylated pyridine intermediate with phenyl chloroformate.
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Purification: Employ column chromatography or recrystallization for isolation.
Stepwise Synthesis Protocol
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4-(4-Cyanophenyl)pyridin-1(4H)-ol Preparation
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Ester Formation
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Yield and Purity
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromaticity; soluble in DMSO, DMF, and dichloromethane .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ester group.
Spectroscopic Fingerprints
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IR Spectroscopy: Peaks at 2230 cm (C≡N stretch), 1720 cm (ester C=O), and 1600 cm (aromatic C=C) .
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H NMR: Signals at δ 8.5–7.2 ppm (pyridine and phenyl protons), δ 4.8 ppm (ester OCH), and δ 3.1 ppm (cyano-adjacent protons) .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The ester group allows prodrug strategies, improving bioavailability .
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Structure-Activity Relationship (SAR): Modifications at the pyridine 4-position can tune target selectivity.
Material Science
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Liquid Crystals: The rigid aromatic system and polar cyano group may support mesophase formation.
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